Benzyl[2-(4-methoxyphenyl)ethyl]amine hydrochloride
Overview
Description
“N-benzyl-2-(4-methoxyphenoxy)ethanamine hydrochloride” is a chemical compound with the CAS Number: 1609400-45-4 . It has a molecular weight of 293.79 and its IUPAC name is N-benzyl-2-(4-methoxyphenoxy)ethanamine hydrochloride . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for “N-benzyl-2-(4-methoxyphenoxy)ethanamine hydrochloride” is 1S/C16H19NO2.ClH/c1-18-15-7-9-16(10-8-15)19-12-11-17-13-14-5-3-2-4-6-14;/h2-10,17H,11-13H2,1H3;1H . This code provides a specific representation of the molecule’s structure, including the arrangement of atoms and bonds.Physical and Chemical Properties Analysis
“N-benzyl-2-(4-methoxyphenoxy)ethanamine hydrochloride” is a solid at room temperature . It has a molecular weight of 293.79 .Scientific Research Applications
Medicinal Chemistry and Pharmacology
Analogs and Derivatives in Drug Discovery : N-benzyl-2-(4-methoxyphenyl)ethanamine hydrochloride shares structural features with compounds like benzofurans, which have been explored for their antimicrobial properties. Benzofuran derivatives are recognized for treating skin diseases such as cancer or psoriasis, indicating the potential of related structures for developing new therapeutics (Hiremathad et al., 2015).
Neurochemical Research : The compound's similarity to substances affecting serotonin receptors prompts investigation into neurochemical pathways. For example, MDMA and its analogs have been studied for their neurotoxic and psychoactive effects, which might provide a framework for assessing similar compounds' neurochemical and toxicological profiles (McKenna & Peroutka, 1990).
Environmental Science and Toxicology
Environmental Estrogens and Pesticides : Studies on methoxychlor, a pesticide with estrogenic activity, provide a context for examining the environmental behavior and potential endocrine-disrupting effects of structurally related compounds. Understanding the metabolism, toxicity, and persistence of such chemicals can inform environmental risk assessments and regulatory policies (Cummings, 1997).
Degradation and Fate in Aquatic Environments : Research on the atmospheric reactivity of methoxyphenols, which are structurally related to N-benzyl-2-(4-methoxyphenyl)ethanamine hydrochloride, sheds light on the environmental degradation pathways, potential for secondary organic aerosol formation, and ecological impacts of such compounds. This knowledge is critical for assessing the environmental fate of new chemicals introduced into ecosystems (Liu et al., 2022).
Safety and Hazards
Mechanism of Action
Target of Action
N-benzyl-2-(4-methoxyphenyl)ethanamine hydrochloride is a derivative of the NBOMe class of compounds . The primary targets of these compounds are the serotonin 5-HT2A receptors . These receptors play a crucial role in the regulation of mood, anxiety, and schizophrenia among other neurological processes .
Mode of Action
The compound acts as a potent agonist for the serotonin 5-HT2A receptors . Agonists are substances that bind to specific receptors and trigger a response in the cell. In this case, N-benzyl-2-(4-methoxyphenyl)ethanamine hydrochloride binds to the 5-HT2A receptors, mimicking the action of serotonin and enhancing the serotonergic activity .
Pharmacokinetics
Similar compounds in the nbome class are known to be rapidly absorbed and extensively metabolized . The impact of these properties on the bioavailability of N-benzyl-2-(4-methoxyphenyl)ethanamine hydrochloride is currently unknown and warrants further investigation.
Result of Action
The activation of the 5-HT2A receptors by N-benzyl-2-(4-methoxyphenyl)ethanamine hydrochloride can lead to various molecular and cellular effects. Given its potent agonistic activity, it may induce hallucinogenic effects and carry a risk of serotonergic toxicity . .
Properties
IUPAC Name |
N-benzyl-2-(4-methoxyphenyl)ethanamine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO.ClH/c1-18-16-9-7-14(8-10-16)11-12-17-13-15-5-3-2-4-6-15;/h2-10,17H,11-13H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPWQIMSXIOOWGD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNCC2=CC=CC=C2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.79 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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